Cas no 103573-48-4 ((2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol)

(2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol is a chiral secondary alcohol featuring a 1,3-dioxaindane moiety, which imparts unique steric and electronic properties. The compound's stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, making it valuable for constructing enantioselective intermediates. The 1,3-dioxaindane group enhances stability under acidic and oxidative conditions, while the butanol chain offers flexibility for further functionalization. This structural combination makes it suitable for applications in pharmaceutical synthesis, particularly in the development of chiral ligands or bioactive molecules. Its well-defined chirality and robust scaffold contribute to high reproducibility in synthetic pathways, supporting its use in advanced organic and medicinal chemistry research.
(2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol structure
103573-48-4 structure
Product Name:(2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol
CAS No:103573-48-4
MF:C11H14O3
MW:194.227063655853
CID:6242456
PubChem ID:28561283
Update Time:2025-06-08

(2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol
    • EN300-1991808
    • 103573-48-4
    • Inchi: 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3/t8-/m0/s1
    • InChI Key: VJZXAIJPTHVTCG-QMMMGPOBSA-N
    • SMILES: O1COC2=CC=C(C=C12)CC[C@H](C)O

Computed Properties

  • Exact Mass: 194.094294304g/mol
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.7Ų

(2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol Pricemore >>

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Additional information on (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol

Recent Advances in the Study of (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol (CAS: 103573-48-4) in Chemical Biology and Pharmaceutical Research

The compound (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol (CAS: 103573-48-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral secondary alcohol, characterized by its 1,3-dioxaindane moiety, has demonstrated potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a building block for novel gamma-aminobutyric acid (GABA) receptor modulators. The research team utilized (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol as a chiral precursor in the asymmetric synthesis of GABA analogues, achieving excellent enantioselectivity (ee > 98%) through a novel enzymatic resolution process. The resulting compounds showed promising activity in in vitro assays targeting GABA-A receptors, with one derivative exhibiting an EC50 of 12 nM.

In the realm of anti-inflammatory drug development, a recent patent application (WO2023056789) disclosed the use of 103573-48-4 as a core structure for designing potent COX-2 inhibitors. The researchers modified the hydroxyl group to create a series of ester derivatives, with the most active compound demonstrating 85% inhibition of COX-2 at 10 μM concentration in human whole blood assays, while showing minimal COX-1 inhibition (15%), suggesting potential for developing gastrointestinal-sparing anti-inflammatory agents.

Advances in synthetic methodology have also been reported. A 2024 paper in Organic Letters described a highly efficient continuous-flow synthesis of (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol with 92% yield and >99% enantiomeric purity. This green chemistry approach reduced reaction time from 24 hours to 15 minutes compared to batch processes, while eliminating the need for hazardous reducing agents traditionally used in the reduction of the corresponding ketone precursor.

Pharmacokinetic studies of derivatives containing the 103573-48-4 scaffold have revealed favorable drug-like properties. A recent ADMET profiling study showed that compounds incorporating this moiety generally exhibit good blood-brain barrier permeability (Pe > 15 × 10^-6 cm/s in PAMPA assays) and moderate plasma protein binding (60-75%), making them particularly suitable for CNS-targeted therapeutics. The metabolic stability in human liver microsomes was also found to be excellent, with t1/2 > 120 minutes for most derivatives.

Emerging research has also explored the compound's potential in targeted drug delivery systems. A nanotechnology application published in ACS Nano (2024) demonstrated that (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol could serve as a versatile linker for antibody-drug conjugates (ADCs), showing improved stability in plasma compared to traditional maleimide-based linkers while maintaining efficient payload release in target cells.

In conclusion, recent studies highlight (2S)-4-(1,3-dioxaindan-5-yl)butan-2-ol (103573-48-4) as a versatile chiral building block with multiple applications in pharmaceutical development. Its unique structural features contribute to favorable physicochemical properties and biological activities, making it a valuable scaffold for drug discovery. Future research directions may include further exploration of its applications in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.

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